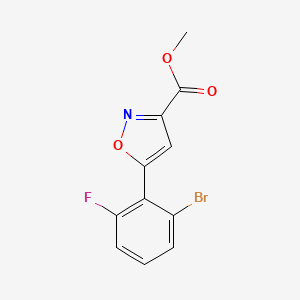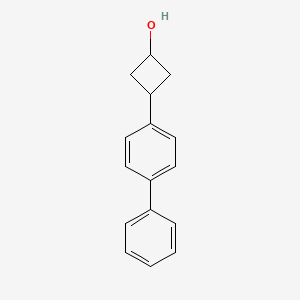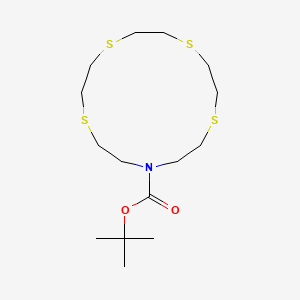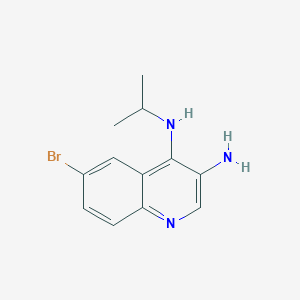
6-Bromo-N4-isopropylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N4-isopropylquinoline-3,4-diamine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and isopropyl groups in the compound’s structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N4-isopropylquinoline-3,4-diamine can be achieved through multi-step organic synthesisThe reaction conditions typically involve the use of bromine in nitrobenzene for bromination and subsequent reactions with isopropylamine and other reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N4-isopropylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-N4-isopropylquinoline-3,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s biological activities are of interest in various research fields. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-N4-isopropylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-N4-methylquinoline-3,4-diamine
- 6-Bromo-N4-isopropylpyridine-3,4-diamine
Comparison: Compared to similar compounds, 6-Bromo-N4-isopropylquinoline-3,4-diamine may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-4-N-propan-2-ylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-7(2)16-12-9-5-8(13)3-4-11(9)15-6-10(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
ATYALKLABLSCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=C(C=CC2=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



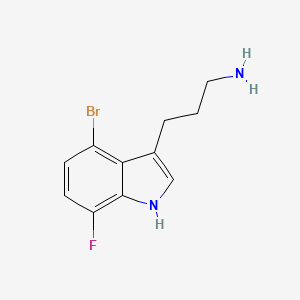

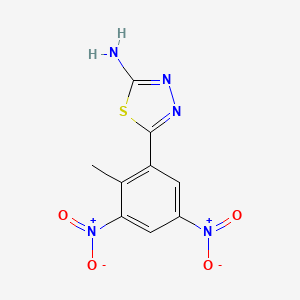

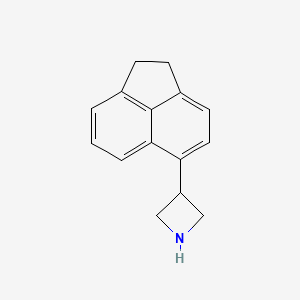
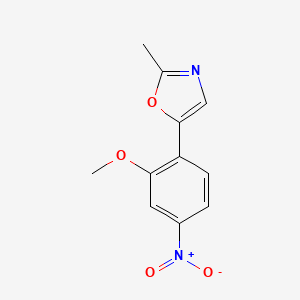

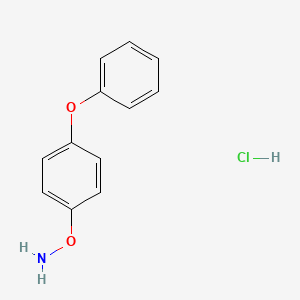
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

